molecular formula C11H8N6O2S B2783536 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251547-33-7

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2783536
CAS RN: 1251547-33-7
M. Wt: 288.29
InChI Key: NFLLRBUCGLETFD-UHFFFAOYSA-N
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Description

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, also known as MTOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Chemical Properties :The synthesis and characterization of compounds closely related to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involve detailed chemical processes to create novel compounds with potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to new pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). Li et al. (2010) explored metal-involved solvothermal interconversions of pyrazinyl substituted azole derivatives, showcasing the versatility and reactivity of similar compounds under varying conditions (Li, Zhao, Chen, Yu, & Du, 2010).

Antimicrobial and Antitubercular Activity :Research on compounds structurally related to this compound has demonstrated significant antimicrobial and antitubercular properties. Gezginci, Martin, and Franzblau (1998) synthesized pyridines and pyrazines substituted with oxadiazole derivatives, testing them against Mycobacterium tuberculosis, with the majority exhibiting activities surpassing that of the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Biological Activities

Antiviral Activity :The antiviral potential of related compounds is a significant area of research. Hebishy, Salama, and Elgemeie (2020) reported on benzamide-based 5-aminopyrazoles and their derivatives showing remarkable activity against the avian influenza virus, highlighting the potential of such compounds in developing new antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c1-6-14-8(5-20-6)10-16-17-11(19-10)15-9(18)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLRBUCGLETFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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